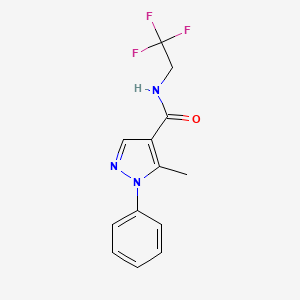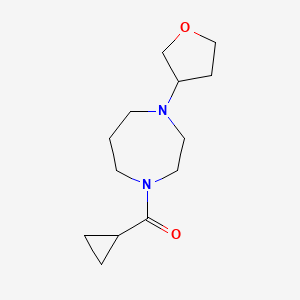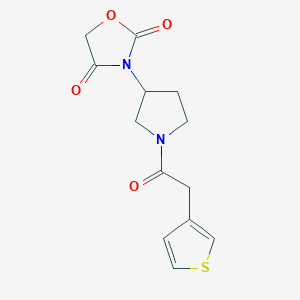
3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" is a heterocyclic molecule that appears to be a derivative of oxazolidine-2,4-dione, a core structure that is often found in various biologically active compounds. The molecule contains a pyrrolidine ring, which is a common feature in many natural products and pharmaceuticals, and a thiophene ring, which is known for its electronic properties and is frequently used in drug design and materials science .
Synthesis Analysis
The synthesis of related oxazolidine derivatives typically involves the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes. This process can yield 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines. Further chemical transformations, such as dehydrogenation or acetylation, can lead to the formation of oxazoles, thiazoles, and other bicyclic compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives has been explored through various techniques, including X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies help confirm the favored tautomeric forms and provide insights into the molecular geometry and electronic properties of the compounds. The comparison between experimental and theoretical data ensures the accuracy of the structural determination .
Chemical Reactions Analysis
Oxazolidine and thiazolidine derivatives are versatile intermediates that can undergo a range of chemical reactions. They can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine. Cyclization reactions can also occur, especially in the presence of anhydrous ZnCl2, leading to the formation of bicyclic structures such as pyrrolo[1,2-c]oxazole or thiazole diones . The reactivity of these compounds can be further modified through the introduction of different substituents, as seen in the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect their thermal stability, solubility, and reactivity. For instance, the thermal stability of a compound can be assessed through thermogravimetric analysis, and the solubility can be inferred from its inherent viscosity in various solvents. Spectroscopic methods such as IR and NMR are commonly used to characterize these compounds and confirm their structures .
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that both thiophene and pyrrolidine derivatives have been reported to interact with a wide range of biological targets . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
The thiophene and pyrrolidine moieties in the compound suggest potential interactions with various biological targets . The thiophene ring is known to interact with various enzymes and receptors, influencing their activity . Similarly, the pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds containing thiophene and pyrrolidine moieties have been reported to influence a variety of biochemical pathways . For instance, thiophene derivatives have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Compounds containing thiophene and pyrrolidine moieties have been reported to exhibit a wide range of biological activities . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Action Environment
It’s worth noting that the environmental compatibility of similar compounds has been reported . For instance, tetramic acid derivatives, which contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .
Propriétés
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11(5-9-2-4-20-8-9)14-3-1-10(6-14)15-12(17)7-19-13(15)18/h2,4,8,10H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGCAWTEPWWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)
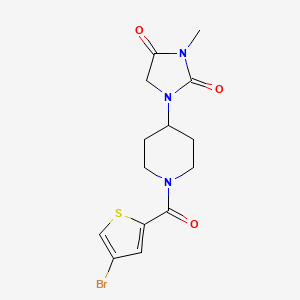
![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)
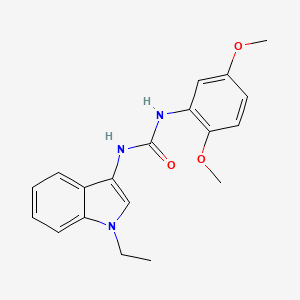
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)
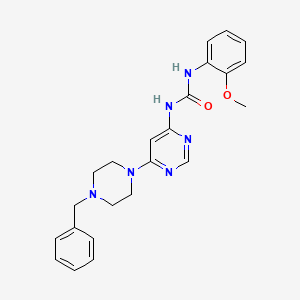
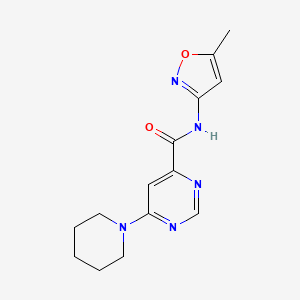
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)
![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)

